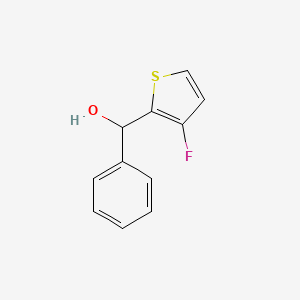
(3-Fluorothiophen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H9FOS It consists of a fluorinated thiophene ring attached to a phenyl group via a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3-Fluorothiophen-2-yl)(phenyl)methanol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound. In this case, a Grignard reagent derived from 3-fluorothiophene can be reacted with benzaldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product in a suitable form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluorothiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Fluorothiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Fluorothiophen-2-yl)(phenyl)methanol depends on its specific applicationThe pathways involved can vary widely depending on the biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.
(3-Fluoro-2-methylphenyl)(thiophen-2-yl)methanol: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(3-Fluorothiophen-2-yl)(phenyl)methanol is unique due to the presence of both a fluorinated thiophene ring and a phenyl group, which can impart distinct chemical and physical properties. These features make it a valuable compound for various research applications, offering unique reactivity and potential for functionalization .
Eigenschaften
Molekularformel |
C11H9FOS |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(3-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9FOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H |
InChI-Schlüssel |
ZLYQDNWOOCVXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C=CS2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


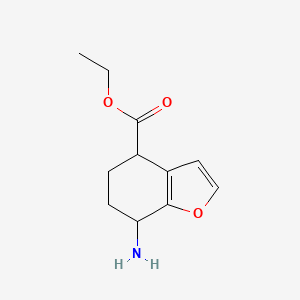
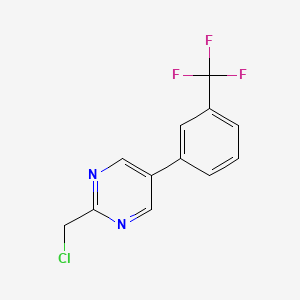
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
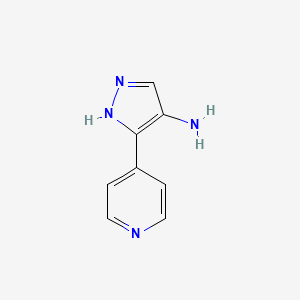
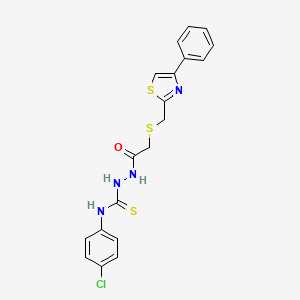






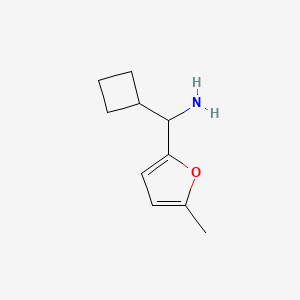
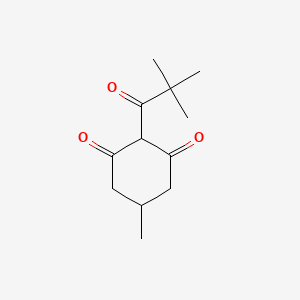
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)
